1-(4-Ethoxyphenyl)ethanamine

Enzyme Inhibition Ectonucleotidase Adenosine Signaling

1-(4-Ethoxyphenyl)ethanamine (CAS 104294-63-5) is a chiral primary amine belonging to the substituted phenethylamine class, characterized by a 4-ethoxyphenyl moiety and an ethanamine backbone with molecular formula C10H15NO and molecular weight 165.23 g/mol. The compound is typically supplied as a colorless to pale yellow liquid with a minimum purity specification of 95%.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 104294-63-5
Cat. No. B020384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)ethanamine
CAS104294-63-5
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C)N
InChIInChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3
InChIKeyLQISONQSSGPXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)ethanamine (CAS 104294-63-5) Procurement Guide: Core Properties and Supply Specifications


1-(4-Ethoxyphenyl)ethanamine (CAS 104294-63-5) is a chiral primary amine belonging to the substituted phenethylamine class, characterized by a 4-ethoxyphenyl moiety and an ethanamine backbone with molecular formula C10H15NO and molecular weight 165.23 g/mol . The compound is typically supplied as a colorless to pale yellow liquid with a minimum purity specification of 95% . Key physicochemical parameters include a boiling point of 258.1 ± 23.0 °C at 760 mmHg, a density of 1.0 ± 0.1 g/cm³, and a predicted ACD/LogP value of 1.88 . The compound exists as a racemic mixture unless specified otherwise, with the (R)-enantiomer designated as ligand A7N in the Protein Data Bank and assigned the CAS number 856758-56-0 for the optically pure form [1].

1-(4-Ethoxyphenyl)ethanamine (CAS 104294-63-5) Cannot Be Replaced by Close Analogs Without Functional Consequences


Procurement decisions for 1-(4-ethoxyphenyl)ethanamine cannot be satisfied by simple substitution with structurally analogous compounds such as 1-(4-methoxyphenyl)ethanamine (CAS 6298-96-0) or 4-ethoxyphenethylamine (CAS 56370-30-0) without compromising specific research objectives. The ethoxy substituent imparts a distinct lipophilicity profile compared to the methoxy analog, with ACD/LogP values of 1.88 versus approximately 2.42, respectively, which alters membrane permeability and solubility characteristics in biological systems . More critically, the compound's specific stereochemistry and substitution pattern have been validated as productive fragment hits in multiple independent X-ray crystallographic fragment screening campaigns, including against interleukin-1β (PDB 5r8i) and Schistosoma mansoni thioredoxin glutathione reductase (PDB 8plc), establishing its unique binding pose and interaction fingerprint that cannot be replicated by analogs with different substituents or chain lengths [1]. The quantitative evidence presented below substantiates why this specific compound, rather than a generic alternative, is required for these applications.

1-(4-Ethoxyphenyl)ethanamine (CAS 104294-63-5) Quantitative Differentiation Evidence for Scientific Selection


1-(4-Ethoxyphenyl)ethanamine Exhibits Moderate Ecto-5'-Nucleotidase Inhibition Activity (IC50 = 101 nM) in COS7 Cell Assay

1-(4-Ethoxyphenyl)ethanamine demonstrates measurable inhibition of rat ecto-5'-nucleotidase (CD73) with an IC50 value of 101 nM when tested in transfected COS7 cells following a 10-minute preincubation and subsequent AMP addition [1]. This activity level, while not reaching the potency of optimized nucleotide analog inhibitors such as PSB-12379 (Ki = 9.03 nM for rat enzyme; Ki = 2.21 nM for human enzyme), confirms that the compound engages the target and can serve as a validated starting point for structure-activity relationship (SAR) exploration or as a tool compound for ectonucleotidase studies where sub-micromolar potency is sufficient but not overwhelming .

Enzyme Inhibition Ectonucleotidase Adenosine Signaling

1-(4-Ethoxyphenyl)ethanamine Exhibits Lower Lipophilicity (LogP 1.88) than 1-(4-Methoxyphenyl)ethanamine (LogP 2.42), Impacting Membrane Permeability and Solubility

The ethoxy substituent on 1-(4-ethoxyphenyl)ethanamine yields a calculated ACD/LogP value of 1.88, which is approximately 0.54 log units lower than the LogP of 2.42 reported for the methoxy analog 1-(4-methoxyphenyl)ethanamine . This difference translates to a roughly 3.5-fold reduction in octanol-water partition coefficient, indicating significantly lower lipophilicity and correspondingly higher aqueous solubility for the ethoxy-substituted compound . In practical terms, this physicochemical distinction means the ethoxy analog will exhibit different pharmacokinetic behavior in vivo, including potentially reduced volume of distribution, altered blood-brain barrier penetration, and distinct metabolic stability profiles compared to the methoxy analog.

Physicochemical Property Lipophilicity Drug-likeness

(R)-1-(4-Ethoxyphenyl)ethanamine is a Validated Fragment Hit in Multiple X-ray Crystallographic Fragment Screening Campaigns

The (R)-enantiomer of 1-(4-ethoxyphenyl)ethanamine (designated as ligand A7N in the Protein Data Bank) has been identified as a productive fragment hit in multiple independent fragment-based drug discovery campaigns. It was detected binding to interleukin-1β (IL-1β) in a PanDDA fragment screen (PDB 5r8i, resolution 1.47 Å) [1], and was also identified as a hit in a 768-compound fragment screen against Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) using X-ray crystallography (PDB 8plc, resolution 2.34 Å), representing one of 35 distinct molecular fragments with confirmed binding events across 16 binding sites [2]. In contrast, the methoxy analog has not been reported as a fragment hit in any publicly available X-ray crystallographic fragment screening campaigns to date, underscoring the unique binding compatibility of the ethoxy-substituted scaffold with diverse protein targets [3].

Fragment-Based Drug Discovery X-ray Crystallography Target Validation

1-(4-Ethoxyphenyl)ethanamine (CAS 104294-63-5) Recommended Application Scenarios Based on Quantitative Evidence


Fragment-Based Lead Discovery Campaigns Targeting Novel Binding Sites on Validated Protein Targets

Based on the validated fragment hit status of (R)-1-(4-ethoxyphenyl)ethanamine in two independent X-ray crystallographic fragment screening campaigns against interleukin-1β and Schistosoma mansoni thioredoxin glutathione reductase, this compound is ideally suited for inclusion in fragment libraries for fragment-based drug discovery (FBDD) programs [1]. Its confirmed binding poses in high-resolution crystal structures (1.47 Å and 2.34 Å) provide structural biologists and medicinal chemists with a reliable starting point for structure-guided elaboration, reducing the risk associated with unvalidated fragment hits [2]. Procurement of the racemic mixture or the optically pure (R)-enantiomer (CAS 856758-56-0) enables downstream SAR exploration and hit-to-lead optimization.

Ecto-5'-Nucleotidase (CD73) Tool Compound Development Requiring Moderate Affinity Probe

For research programs investigating the role of ecto-5'-nucleotidase (CD73) in adenosine signaling, tumor immunosuppression, or inflammatory disorders, 1-(4-ethoxyphenyl)ethanamine provides a moderate-affinity inhibitor with an IC50 of 101 nM in transfected COS7 cells [3]. Unlike high-potency inhibitors such as PSB-12379 (Ki = 2-9 nM), this moderate activity level may be advantageous for mechanistic studies requiring partial pathway inhibition or for developing probes where complete target engagement is not desired . The compound can serve as a starting scaffold for SAR exploration aimed at achieving selectivity over related ectonucleotidases.

Lead Optimization Programs Requiring Controlled Lipophilicity Tuning via Alkoxy Substituent Variation

The quantified LogP difference of approximately 0.54 units between 1-(4-ethoxyphenyl)ethanamine (LogP = 1.88) and its methoxy analog (LogP = 2.42) makes the ethoxy-substituted compound the preferred choice when lower lipophilicity is required for improving aqueous solubility, reducing non-specific protein binding, or modulating blood-brain barrier penetration . This property profile is particularly relevant for central nervous system (CNS) drug discovery programs where optimal LogP values typically range between 1.5 and 3.0, and where excessive lipophilicity correlates with increased promiscuity and toxicity risk .

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